![molecular formula C11H15N5 B2509914 4-[2-(2H-Tetrazol-5-yl)butyl]aniline CAS No. 2551117-14-5](/img/structure/B2509914.png)
4-[2-(2H-Tetrazol-5-yl)butyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(2H-Tetrazol-5-yl)butyl]aniline” is a compound that contains a tetrazole moiety . Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . They can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reactions with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
4-[2-(2H-Tetrazol-5-yl)butyl]aniline and related compounds have been studied for their potential in various scientific research applications, excluding direct drug use, dosage, and side effects, focusing on their synthesis, structural analysis, and potential for antitumor activity.
Novel Bioactive Compounds Synthesis : Research by Maftei et al. (2013) developed novel 1,2,4-oxadiazole natural product analogs starting from an aniline derivative. These compounds, upon testing, showed significant antitumor activity towards a panel of 11 cell lines, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, highlighting the role of aniline derivatives in synthesizing potential antitumor agents [Maftei et al., 2013].
Tetrazole-Containing Buta-1,3-diynes Synthesis : Belousov and Zuraev (2019) reported a new approach for synthesizing 1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne, showcasing the versatility of tetrazole-containing compounds in creating high energetic polymers and electroconductive materials [Belousov & Zuraev, 2019].
Luminescent Materials Development : Vezzu et al. (2010) explored the synthesis and electroluminescence application of tetradentate bis-cyclometalated platinum complexes, starting from N,N-di(phenyl)aniline derivatives. These complexes demonstrated high luminescence and were successfully incorporated into OLED devices, suggesting their potential in electronics and lighting technologies [Vezzu et al., 2010].
Thermal Decomposition Analysis : Yılmaz et al. (2015) conducted a study on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, providing insights into the stability and decomposition pathways of tetrazole compounds, which is crucial for the development of materials with specific thermal properties [Yılmaz et al., 2015].
Copper Complexes for DNA-Binding and Antioxidant Properties : Reddy et al. (2016) synthesized copper complexes using pyridyl–tetrazole ligands, investigating their DNA-binding and antioxidant properties. This study showcases the potential of tetrazole derivatives in biologically relevant applications, including therapeutic agents [Reddy et al., 2016].
Wirkmechanismus
Safety and Hazards
On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .
Zukünftige Richtungen
The synthesis of tetrazole derivatives can be used for obtaining different 2,5-bis(tetrazol-5-yl)-disubstituted five-membered heterocycles (e.g. thiophenes, pyrroles, furans etc.), as well as tetrazole-containing monomers for the synthesis of new types of electroconductive and high energetic polymers .
Eigenschaften
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)butyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-9(11-13-15-16-14-11)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7,12H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDDAYQOCBKIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

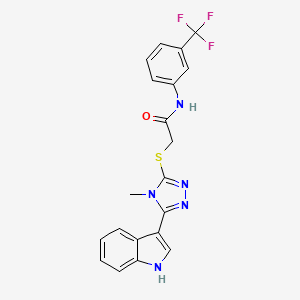

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

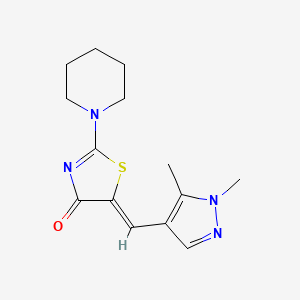
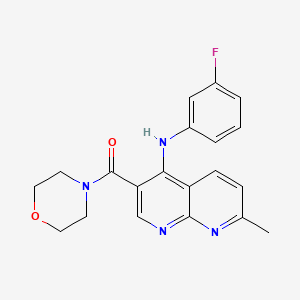
![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)

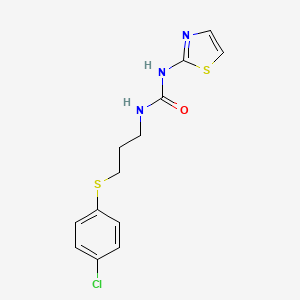
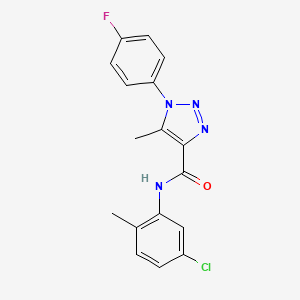
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2509848.png)

![methyl 2-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2509854.png)